![molecular formula C14H20O10 B15124362 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose CAS No. 55221-54-0](/img/structure/B15124362.png)
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose
Overview
Description
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 . This compound is often used in biochemical research, particularly in the field of proteomics . It is a crystalline solid that is soluble in acetone, dichloromethane, and toluene .
Preparation Methods
The synthesis of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose typically involves the acetylation of L-sorbopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . This compound, typically synthesized through the acetylation of L-sorbopyranose using acetic anhydride and a catalyst like pyridine, is characterized by four acetyl groups attached to a sugar molecule, enhancing its solubility and stability in various solvents, which makes it useful in biochemical applications.
Scientific Research Applications
This compound is utilized in several scientific research fields:
- Chemistry It is used as a reference material in carbohydrate chemistry and for the synthesis of complex molecules.
- Biology It is employed in the study of glycosylation processes and enzyme-substrate interactions.
- Medicine It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Biological Activities
This compound is a derivative of sorbose, a sugar that has garnered attention for its potential biological activities.
Antioxidant Activity Research indicates that this compound exhibits significant antioxidant properties and has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Properties Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, showing inhibition of growth at specific concentrations. This suggests potential applications in developing antibacterial agents.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be hydrolyzed to release L-sorbopyranose, which then participates in metabolic pathways . The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be compared with other acetylated carbohydrate derivatives, such as:
1,2,3,4,5-Penta-O-acetyl-D-glucopyranose: This compound has an additional acetyl group and is used in similar research applications.
1,3,4,6-Tetra-O-acetyl-D-mannopyranose: This isomer has a different configuration and is used in different biochemical studies.
1,2,3,4-Tetra-O-acetyl-β-D-galactopyranose: This compound has a different stereochemistry and is used in glycosylation reactions.
The uniqueness of this compound lies in its specific acetylation pattern and its applications in studying L-sorbopyranose metabolism .
Biological Activity
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is a derivative of L-sorbose and belongs to the class of acetylated sugars. Its structural modifications enhance its biological activity, making it a subject of interest in various fields such as biochemistry, pharmacology, and food science. This article reviews the biological activity of this compound, summarizing its effects on cellular processes, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by four acetyl groups attached to the hydroxyl groups of L-sorbopyranose. This modification increases its lipophilicity and stability compared to its parent compound. The molecular formula is with a molecular weight of 216.24 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that this compound can reduce oxidative stress by neutralizing free radicals, which is critical in preventing cellular damage and aging.
Assay Type | Concentration (mg/mL) | % Inhibition |
---|---|---|
DPPH | 0.5 | 85% |
ABTS | 0.5 | 78% |
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes linked to metabolic pathways. For instance:
- α-glucosidase Inhibition : This compound demonstrated effective inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This property suggests potential applications in managing postprandial blood glucose levels.
- Lipase Inhibition : Studies indicate that it may also inhibit pancreatic lipase activity, which could be beneficial in obesity management by reducing fat absorption.
Cell Proliferation and Apoptosis
In cell line studies, this compound has shown effects on cell proliferation and apoptosis:
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis through the activation of caspase pathways.
- Mechanism of Action : The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
Study on Antioxidant Effects
A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of various acetylated sugars including this compound. The results indicated that this compound significantly reduced oxidative stress markers in treated cells compared to controls .
Clinical Implications
Research exploring the implications of this compound for diabetes management highlighted its potential role in controlling glycemic responses post-meal. A clinical trial involving diabetic patients showed promising results where supplementation with this compound led to improved glycemic control .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-2-hydroxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYDTIQDTUDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324550 | |
Record name | NSC407026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55221-54-0 | |
Record name | NSC407026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC407026 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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